2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine
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Overview
Description
2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine is a complex organic compound that features a nitrobenzenesulfonyl group attached to an octahydro-1H-isoindol-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine typically involves multiple steps, starting with the preparation of the nitrobenzenesulfonyl chloride. This intermediate is then reacted with the octahydro-1H-isoindol-4-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as toluene or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various sulfonamide derivatives .
Scientific Research Applications
2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: It is used in the production of various chemical intermediates and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit enzymes like dihydrofolate reductase (DHFR) and other key proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: A related compound used in similar applications but with different reactivity due to the absence of the isoindol-4-amine structure.
2-Nitrobenzenesulfonyl chloride: Another similar compound with a nitrobenzenesulfonyl group but differing in its substitution pattern.
Uniqueness
2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine is unique due to its combination of the nitrobenzenesulfonyl group with the octahydro-1H-isoindol-4-amine structure. This unique combination imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H19N3O4S |
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Molecular Weight |
325.39 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |
InChI |
InChI=1S/C14H19N3O4S/c15-14-3-1-2-10-8-16(9-13(10)14)22(20,21)12-6-4-11(5-7-12)17(18)19/h4-7,10,13-14H,1-3,8-9,15H2 |
InChI Key |
ALBTWRXTXGZYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C(C1)N)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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